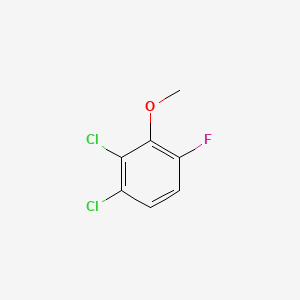

2,3-Dichloro-6-fluoroanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

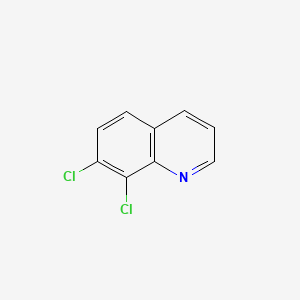

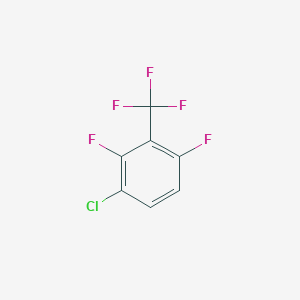

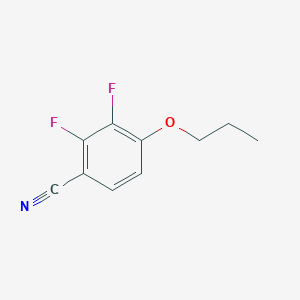

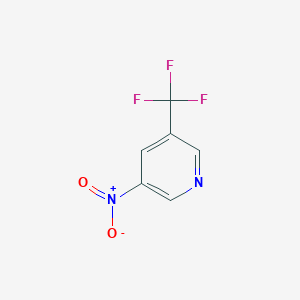

2,3-Dichloro-6-fluoroanisole is an organic compound with the molecular formula C7H5Cl2FO . It has a molecular weight of 195.02 . The IUPAC name for this compound is 1,2-dichloro-4-fluoro-3-methoxybenzene .

Molecular Structure Analysis

The molecule contains a total of 16 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluoroanisole is a clear liquid . and should be stored at ambient temperature .Aplicaciones Científicas De Investigación

Conformational and Structural Studies

2,3-Dichloro-6-fluoroanisole, a derivative of anisole, has been studied for its conformational properties in the gas phase. Research by Novikov, Vilkov, and Oberhammer (2003) focused on the molecular structure and conformational properties of 2-fluoroanisole using electron diffraction and quantum chemical methods. They found the existence of planar and nonplanar forms, contributing to understanding stereochemical peculiarities in ortho derivatives of anisole.

Vibrational Analysis

In a study on vibrational spectra, Lakshmaiah and Rao (1989) analyzed the Raman spectra of various substituted anisoles, including chloro and fluoro compounds. Their work included a normal coordinate analysis, enhancing the understanding of molecular vibrations in such compounds.

Regioselectivity in Metalation

Katsoulos, Takagishi, and Schlosser (1991) investigated the metalation of fluoroanisoles, including 2-fluoroanisole. Their study, as detailed in Synlett, provided insights into the regioselectivity due to metal-mediated control, important for chemical synthesis and reactions.

Spectroscopic Studies

Yu et al. (2011) conducted resonant two-photon ionization spectroscopy on cis and trans 3-chloro-4-fluoroanisole. As reported in the Journal of Molecular Structure, their work shed light on the effects of conformation and isotopic substitution on the properties of these compounds.

Rotational Spectroscopic Investigation

Bergmann and van Wijngaarden (2020) explored the rotational spectra of fluoroanisoles, including 2-fluoroanisole and 3-fluoroanisole. Their research, published in The journal of physical chemistry. A, used Fourier transform microwave spectroscopy, aiding in the understanding of rotamer geometries in these molecules.

Mecanismo De Acción

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

1,2-dichloro-4-fluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQUAHMSEJQMOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283749 |

Source

|

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017777-48-8 |

Source

|

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)